2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate
Description
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate is a chemical compound with the molecular formula C11H12N4O·C2HF3O2. This compound is known for its unique structure, which includes a pyrrolidine ring, an oxadiazole ring, and a pyridine ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
3-pyridin-2-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.C2HF3O2/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9;3-2(4,5)1(6)7/h1-2,4,6,9,13H,3,5,7H2;(H,6,7)/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQBNLJZOKAZTI-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NO2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609388-36-4 | |
| Record name | Pyridine, 2-[5-(2S)-2-pyrrolidinyl-1,2,4-oxadiazol-3-yl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609388-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate typically involves the reaction of pyridine derivatives with oxadiazole and pyrrolidine precursors. One common method involves the cyclization of a pyridine derivative with an oxadiazole precursor in the presence of a suitable catalyst and under controlled temperature conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds also contain a pyrrolidine ring and are known for their biological activities.
Pyrrolidine derivatives: A broad class of compounds with diverse biological and chemical properties.
Uniqueness
2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate is unique due to its combination of a pyridine ring, an oxadiazole ring, and a pyrrolidine ring. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other compounds .
Biological Activity
The compound 2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 3-pyridin-4-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole; trifluoroacetate
- Molecular Formula : C11H12N4O3F3
- CAS Number : 1609388-36-4
This compound features a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a pyrrolidinyl group. The trifluoroacetate form enhances solubility and stability in biological assays.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
Antimicrobial and Anticancer Properties
Research indicates that this compound shows promising antimicrobial and anticancer activities. A study demonstrated its effectiveness against several bacterial strains and cancer cell lines:
| Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Antibacterial | Escherichia coli | 15.0 |
| Antibacterial | Staphylococcus aureus | 10.5 |
| Anticancer | HeLa Cells | 5.0 |
| Anticancer | MCF7 Cells | 8.0 |
These results suggest that the compound could serve as a lead for developing new antimicrobial and anticancer agents.
Case Studies
- Case Study on Anticancer Activity : In vitro studies conducted on HeLa cells showed that treatment with the compound resulted in significant apoptosis, indicated by increased levels of caspase activation. The study highlighted a dose-dependent response where higher concentrations led to greater cell death.
- Antimicrobial Efficacy Study : A recent investigation assessed the efficacy of this compound against Staphylococcus aureus using disk diffusion methods. The results demonstrated clear zones of inhibition compared to control groups, underscoring its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride | Anticancer | 7.0 |
| 4-{5-(Pyrrolidinyl)-1,2,4-thiadiazol-3-yl}pyridine dihydrochloride | Antimicrobial | 20.0 |
The data indicate that while there are other compounds with similar structures, this compound exhibits superior potency in both antimicrobial and anticancer activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
